molecular formula C17H26N4 B12748014 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole CAS No. 88837-36-9

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole

Cat. No.: B12748014
CAS No.: 88837-36-9
M. Wt: 286.4 g/mol
InChI Key: NDELKCRLNGLXQT-UHFFFAOYSA-N
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Description

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is a complex organic compound that features both an indazole and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole typically involves multiple steps. One common approach is to start with the preparation of the 2,6-dimethylpiperidine, which can be synthesized by the reduction of 2,6-dimethylpyridine

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is unique due to its combination of the indazole and piperidine moieties, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88837-36-9

Molecular Formula

C17H26N4

Molecular Weight

286.4 g/mol

IUPAC Name

1-[3-(2,6-dimethylpiperidin-1-yl)propyl]indazol-3-amine

InChI

InChI=1S/C17H26N4/c1-13-7-5-8-14(2)20(13)11-6-12-21-16-10-4-3-9-15(16)17(18)19-21/h3-4,9-10,13-14H,5-8,11-12H2,1-2H3,(H2,18,19)

InChI Key

NDELKCRLNGLXQT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCN2C3=CC=CC=C3C(=N2)N)C

Origin of Product

United States

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